molecular formula C17H18N2O3S B11475729 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11475729
M. Wt: 330.4 g/mol
InChI Key: BGRBWIYDWPBUMJ-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a complex organic compound that features a furan ring, a pyrrole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the pyrrole ring: The pyrrole ring is then constructed, often through a condensation reaction involving an amine and a carbonyl compound.

    Attachment of the phenylsulfonyl group: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of furan oxides and pyrrole oxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(furan-2-ylmethyl)-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Lacks the dimethyl groups, affecting its steric and electronic properties.

Uniqueness: 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and pyrrole rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H18N2O3S/c1-12-13(2)19(11-14-7-6-10-22-14)17(18)16(12)23(20,21)15-8-4-3-5-9-15/h3-10H,11,18H2,1-2H3

InChI Key

BGRBWIYDWPBUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CO3)C

Origin of Product

United States

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